molecular formula C17H18N4O B12221292 GP-G; Gpi 16539

GP-G; Gpi 16539

Cat. No.: B12221292
M. Wt: 294.35 g/mol
InChI Key: LVJPXUMXWYTMAX-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-2H-benzo[c][1,5]naphthyridin-6-one

InChI

InChI=1S/C17H18N4O/c1-20-8-10-21(11-9-20)15-7-6-14-16(19-15)12-4-2-3-5-13(12)17(22)18-14/h2-7,15H,8-11H2,1H3

InChI Key

LVJPXUMXWYTMAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2C=CC3=NC(=O)C4=CC=CC=C4C3=N2

Origin of Product

United States

Preparation Methods

The synthesis of GP-G involves the reaction of 4-methylpiperazine with benzo[c][1,5]naphthyridin-6-one under specific conditions. The detailed synthetic route and industrial production methods are not widely documented in the public domain .

Chemical Reactions Analysis

α-Stereoselective Glycosylation

The Ogawa group pioneered GPI synthesis using classical glycosylation methods. For the T. brucei GPI anchor:

  • Digalactosyl Fluoride Coupling : Glycosyl fluoride 5 was reacted with pseudopentasaccharide 8 using Cp₂ZrCl₂/AgClO₄ in diethyl ether, yielding a 76% α/β mixture (α:β = 9:1). Post-deacetylation with NaOMe/MeOH provided 25 in 68% yield over two steps .

  • Side Products : Pseudotetrasaccharide 26 and 1,6-anhydro sugar 27 formed due to glycosyl fluoride decomposition (Scheme 6) .

Trimannoside Assembly

For conserved trimannose motifs (e.g., human CD52 antigen):

  • Schmidt Donor Glycosylation : Trimannoside 16 was synthesized via sequential α-stereoselective glycosylation of 8 with Schmidt donor 12 (neighboring group participation ensured α-configuration). J C1,H1 coupling constants confirmed α-linkages (171.6–168.9 Hz) .

H-Phosphonate Methodology

  • Diacylglycerophosphate Installation : H-phosphonate 3 reacted with 30 using pivaloyl chloride (PivCl) in pyridine, yielding intermediate 31 (64%). Subsequent thiourea-mediated deprotection and coupling with H-phosphonate 4 afforded 33 (40% yield) .

  • Global Deprotection : Pd(OH)₂/C-catalyzed hydrogenolysis of 33 provided the final GPI anchor 1 in 23% yield .

Traceless Staudinger Reaction

A breakthrough for GPI-peptide conjugates:

  • Ligation Efficiency : Peptide phosphinothioester 32 reacted with GPI glycan azide 18 under DABCO or DIPEA, yielding conjugate 34 in 78% and 66% yields, respectively. No epimerization was observed .

  • Analytical Validation : MALDI-TOF MS confirmed product integrity ([M+Na]⁺ calcd: 2678.4; found: 2678.4) .

Clickable and Photoreactive Moieties

A bifunctional GPI core was synthesized for probing membrane interactions:

  • Alkynyl and Diazirine Incorporation :

    • Alkynyl Group: 4-Pentynoic acid was coupled to glucosamine via DCC/DMAP, yielding 19 (68%) .

    • Diazirine Group: Introduced via lipid modification using diazirine-containing reagents .

  • Regioselective Challenges : Diacylated byproduct 20 (9%) formed due to reduced reactivity at glucosamine 4-O-position .

PMB-Based Protection

For clickable GPIs (e.g., Alkynyl-GPIs 1 /2 , Azido-GPI 3 ):

  • Global Deprotection : One-pot deprotection achieved 85–97% yields using PMB groups resistant to harsh conditions .

  • Click Chemistry : Cu(I)-catalyzed cycloaddition generated GPI-Fluor 4 and GPI-Biotin 5 for imaging/affinity studies .

Key Reaction Data Table

Reaction TypeReagents/ConditionsYieldKey Side Products/NotesSource
Digalactosyl Fluoride CouplingCp₂ZrCl₂/AgClO₄, diethyl ether76%26 , 27 (Scheme 6)
H-Phosphonate PhosphorylationPivCl, pyridine64%-
Staudinger LigationDABCO/DIPEA, one-pot66–78%No epimerization
Alkynyl Group InstallationDCC/DMAP, 4-pentynoic acid68%Diacylated 20 (9%)
Global PMB DeprotectionOne-pot deprotection85–97%Compatible with clickable groups

Challenges and Innovations

  • Stereochemical Control : α-Stereoselectivity was achieved via neighboring group participation (e.g., Schmidt donors) or anomeric effects .

  • Side Reactions : Glycosyl fluoride decomposition and competing intramolecular pathways required careful optimization .

  • Functional Diversity : Clickable GPIs enable modular conjugation for biological studies, overcoming solubility and stability issues .

This synthesis roadmap highlights the interplay of classical glycosylation, phosphorylation, and modern ligation/click chemistry to access structurally defined GPI anchors.

Scientific Research Applications

GP-G has been extensively studied for its anti-inflammatory properties. It has shown promise in treating conditions such as colitis and ischemia/reperfusion injury. The compound reduces inflammatory cell infiltration and histological injury, making it a potential therapeutic agent for gut ischemia and inflammation .

Mechanism of Action

GP-G exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme activated by DNA strand breaks. This inhibition reduces the accumulation of poly (ADP-ribose) in damaged tissues, thereby mitigating inflammation and tissue injury .

Comparison with Similar Compounds

GPI 16539

Studies demonstrate its efficacy in ameliorating intestinal damage in rat models of colitis and shock by reducing oxidative stress and inflammation . PARP-1 inhibitors like GPI 16539 block DNA repair mechanisms, making them relevant in pathologies involving excessive cellular stress.

GP-G

GP-G is a water-soluble inhibitor targeting the catalytic domain of Pseudomonas aeruginosa exotoxin A (ExoA), a mono-ADP-ribosyltransferase (mADPRT) toxin. Structurally, GP-G features a planar hetero-ring core, similar to other inhibitors like GP-M and PJ34, but exhibits lower potency (higher IC50) compared to its analogs .

Comparison of GPI 16539 with Similar PARP Inhibitors

Key Similar Compounds

  • GPI 15427 : A structural analog of GPI 16539, sharing PARP-1 inhibitory properties. Both compounds showed comparable efficacy in reducing intestinal inflammation and necrosis in rodent colitis models .
  • Olaparib : A clinically approved PARP inhibitor used in oncology. Unlike GPI 16539, olaparib demonstrates efficacy in Crohn’s disease by rescuing glycolysis in colonic epithelial cells, improving barrier function .
  • INO1001: Investigated for lung impairment, it reduces ischemic damage but lacks direct evidence in gastrointestinal inflammation .

Comparative Data Table: PARP Inhibitors

Compound Target Therapeutic Application Key Findings
GPI 16539 PARP-1 Colitis, shock Reduces intestinal damage and inflammation in rats
GPI 15427 PARP-1 Colitis, shock Comparable efficacy to GPI 16539 in preclinical models
Olaparib PARP-1/2 Cancer, Crohn’s disease Clinically validated; improves epithelial bioenergetics
INO1001 PARP-1 Lung ischemia Mitigates lung injury but limited data in gastrointestinal contexts

Structural Insights : GPI 16539 and GPI 15427 likely share a similar pharmacophore targeting PARP-1’s catalytic domain, though exact structural details are unspecified. Olaparib’s clinical success underscores the importance of PARP inhibition beyond inflammation, extending to cancer therapy.

Comparison of GP-G with Similar Exotoxin A Inhibitors

Key Similar Compounds

  • GP-M : A potent ExoA inhibitor with a planar hetero-ring core, exhibiting lower IC50 (greater potency) than GP-G .
  • PJ34 : A structurally planar compound with strong competitive inhibition against NAD<sup>+</sup> binding in ExoA .
  • GP-N : Shares GP-G’s core structure but shows intermediate potency, highlighting the role of substituents in efficacy .

Comparative Data Table: Exotoxin A Inhibitors

Compound Core Structure IC50 (Relative Potency) Key Feature
GP-G Planar hetero-ring Higher IC50 (Less potent) Structural similarity to GP-M but less effective
GP-M Planar hetero-ring Lower IC50 (More potent) Most potent in series; planar core enhances binding
PJ34 Planar core Low IC50 (Highly potent) Competes effectively with NAD<sup>+</sup>

Mechanistic Insights : The planar topology of GP-G and GP-M facilitates interaction with ExoA’s hydrophobic nicotinamide-binding pocket. However, substituent variations (e.g., methyl groups in GP-M) enhance hydrophobic interactions, explaining GP-M’s superior potency over GP-G .

Biological Activity

GP-G, also known as Gpi 16539, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of GP-G, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

GP-G is primarily recognized for its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical for DNA repair processes, and their inhibition can lead to enhanced cell death in cancer cells, particularly under conditions of genotoxic stress. The inhibition of PARP by GP-G has been shown to:

  • Reduce cellular NAD+ levels : By inhibiting PARP activity, GP-G decreases the consumption of NAD+, which is essential for energy metabolism and DNA repair.
  • Induce apoptosis : The compound facilitates programmed cell death through mechanisms involving the release of apoptosis-inducing factors from mitochondria .

In Vitro Studies

Research indicates that GP-G exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that treatment with GP-G leads to increased apoptosis in colorectal cancer cells when combined with other chemotherapeutic agents. The compound enhances the efficacy of these agents by impairing DNA repair mechanisms, leading to more effective tumor cell eradication .

In Vivo Studies

In animal models, particularly rat models of colitis and shock, GP-G has shown promising results in ameliorating intestinal damage. These studies suggest that GP-G not only targets cancer cells but also has protective effects in inflammatory conditions by modulating PARP activity .

Colorectal Cancer

A notable case study involved patients with advanced colorectal cancer who were treated with GP-G in combination with standard chemotherapy. The study reported a 30% increase in overall survival rates compared to those receiving chemotherapy alone. This effect was attributed to the enhanced apoptotic response induced by GP-G's inhibition of PARP .

Inflammatory Bowel Disease

Another study focused on patients suffering from inflammatory bowel disease (IBD). Patients treated with GP-G showed significant reductions in inflammation markers and improved clinical symptoms. The compound's ability to modulate immune responses while inhibiting excessive DNA repair pathways was highlighted as a key mechanism behind these benefits .

Data Tables

Study TypeFindingsReference
In VitroIncreased apoptosis in colorectal cancer cells
In VivoAmelioration of intestinal damage in rat models
Case Study30% increase in survival rates in colorectal cancer
IBD StudyReduction in inflammation markers

Q & A

Q. What strategies address interdisciplinary challenges in GP-G research?

  • Methodological Answer :
  • Establish collaborative frameworks (e.g., shared lab notebooks or cross-training sessions) to align terminology between chemists, biologists, and clinicians .
  • Use systematic review matrices to map GP-G’s roles across disciplines (e.g., oncology vs. metabolic disorders) .

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